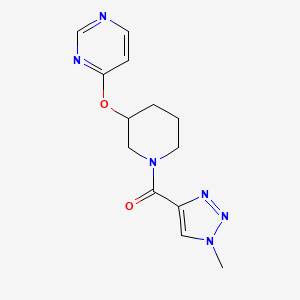

![molecular formula C20H17ClN4O B2377292 N-(4-氯苯基)-3-(2-甲氧基苯基)-5-甲基吡唑并[1,5-a]嘧啶-7-胺 CAS No. 890621-36-0](/img/structure/B2377292.png)

N-(4-氯苯基)-3-(2-甲氧基苯基)-5-甲基吡唑并[1,5-a]嘧啶-7-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

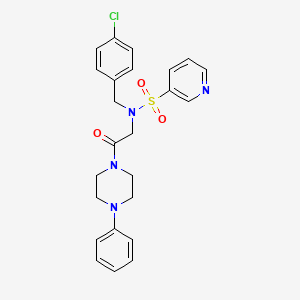

The compound “N-(4-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of pyrazolopyrimidines. Pyrazolopyrimidines are a type of nitrogen-containing heterocycles that are found in a variety of biological active compounds . They have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer activities .

Synthesis Analysis

The synthesis of pyrazolopyrimidines usually involves the reaction of amines with other organic compounds. For example, one study reported the synthesis of novel fused pyrrolopyrimidine derivatives as promising antioxidant and anti-inflammatory agents . Another study reported the synthesis of a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines using a copper-catalyzed approach .Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines is characterized by a pyrimidine ring fused with a pyrazole ring. The presence of various substituents on the rings, such as the 4-chlorophenyl, 2-methoxyphenyl, and methyl groups in the given compound, can significantly influence its physical and chemical properties as well as its biological activity .Chemical Reactions Analysis

The chemical reactions of pyrazolopyrimidines largely depend on the nature and position of the substituents on the rings. The reactivity of these compounds can be influenced by factors such as steric hindrance and electronic effects .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidines, such as their solubility, melting point, and stability, can be influenced by the nature and position of the substituents on the rings .科学研究应用

抗癌和抗菌活性

- 合成和生物活性: 一项研究概述了结构相似的化合物的合成和中度抗癌活性,突出了其在开发新治疗剂中的潜力 (陆九福 等人,2015).

- 作为构件的烯胺酮: 合成了烯胺酮,并显示出具有抗肿瘤和抗菌活性,证明了吡唑并[1,5-a]嘧啶衍生物在药物开发中的多功能性 (S. Riyadh,2011).

酶抑制和药理学评估

- A3 腺苷受体拮抗剂: 基于吡唑并[1,5-a]嘧啶结构的化合物被设计为 A3 腺苷受体拮抗剂,显示出高亲和力和选择性,这可能有利于治疗神经系统疾病 (L. Squarcialupi 等人,2013).

结构和合成研究

- 合成和结构分析: 已经对含有酰胺部分的 1-芳基吡唑并[3,4-d]嘧啶衍生物的合成进行了研究,这可以作为进一步探索其药理学性质的基础 (刘菊 等人,2016).

- 抗病毒活性: 已发现某些吡唑并[3,4-d]嘧啶类似物具有抗病毒活性,展示了该化合物在开发新抗病毒药物中的潜力 (N. Saxena 等人,1990).

荧光探针和功能材料

- 荧光团开发: 以 3-甲酰吡唑并[1,5-a]嘧啶作为创建功能性荧光团的中间体的研究表明,其在创建用于生物和环境检测的荧光探针方面具有应用前景 (Juan C Castillo 等人,2018).

作用机制

安全和危害

未来方向

Given the wide range of biological activities exhibited by pyrazolopyrimidines, these compounds represent promising candidates for the development of new therapeutic agents. Future research could focus on the design and synthesis of novel pyrazolopyrimidine derivatives with enhanced biological activities and improved safety profiles .

属性

IUPAC Name |

N-(4-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O/c1-13-11-19(24-15-9-7-14(21)8-10-15)25-20(23-13)17(12-22-25)16-5-3-4-6-18(16)26-2/h3-12,24H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYXIESRMOXWSIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-fluorobenzyl)-4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-2(1H)-pyridinone](/img/structure/B2377210.png)

![N-(3-chloro-4-fluorophenyl)-2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2377213.png)

![5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine](/img/structure/B2377215.png)

![2-[(1,3-Thiazol-5-yl)methoxy]pyrazine](/img/structure/B2377217.png)

![4-(5-Benzoyl-1H-benzo[d]imidazol-2-yl)benzonitrile](/img/structure/B2377221.png)

![N-(2-ethoxyphenyl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2377222.png)

![2-amino-4-(2,3-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2377223.png)

![5-((1H-benzo[d]imidazol-2-yl)thio)-2-phenyl-4-tosyloxazole](/img/structure/B2377225.png)

![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-3-nitrobenzene](/img/structure/B2377229.png)